2-(2,3-Dimethoxybenzylidene)-1-tetralone
Description
2-(2,3-Dimethoxybenzylidene)-1-tetralone is a synthetic organic compound featuring a bicyclic tetralone (1-tetralone) core conjugated with a 2,3-dimethoxybenzylidene moiety. The benzylidene group is attached via a ketone bridge, forming an α,β-unsaturated carbonyl system, which is critical for its electronic properties and biological interactions.
Properties
CAS No. |
101480-19-7 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O3/c1-21-17-9-5-7-15(19(17)22-2)12-14-11-10-13-6-3-4-8-16(13)18(14)20/h3-9,12H,10-11H2,1-2H3/b14-12- |
InChI Key |
ZOFLFTGJLVVSTA-OWBHPGMISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxybenzylidene)-1-tetralone typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 1-tetralone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(2,3-Dimethoxybenzylidene)-1-tetralone may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethoxybenzylidene)-1-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxybenzylidene)-1-tetralone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Curcumin Derivatives (Cyclopentanone/Cyclohexanone-Based)
- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)
- (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)
Structural Differences :
- Core Ring: The target compound uses a tetralone (bicyclic) backbone, whereas analogs like 3e and 3d employ monocyclic cyclopentanone or cyclohexanone. The tetralone system increases molecular rigidity and may influence binding to biological targets.
- Substituents : The 2,3-dimethoxy group in the target compound contrasts with the 3,4-dimethoxy or 4-hydroxy-3-methoxy groups in 3e and 3d. Substituent positioning affects electronic properties (e.g., electron-donating methoxy vs. hydroxy groups) and steric interactions .
Schiff Base Derivatives
- N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine (–6): This Schiff base shares the 2,3-dimethoxybenzylidene group but replaces the tetralone with a naphthylamine moiety.
Hydrazone Derivatives
Key Observations :
Antioxidant Activity: Methoxy-substituted compounds (e.g., 3e) exhibit stronger radical scavenging than hydroxy-substituted analogs, likely due to enhanced electron-donating capacity and stability of the benzylidene system . The tetralone derivative’s activity may be modulated by its bicyclic structure, which could reduce solubility compared to monocyclic analogs.
Enzymatic Inhibition :
- ACE Inhibition : Hydroxy groups (e.g., 3d) improve ACE binding, likely via hydrogen bonding. The tetralone’s rigid structure may hinder optimal enzyme interaction.
- Tyrosinase/HIV-1 Protease Inhibition : Bulkier substituents (e.g., 3,4-dimethoxy in 3e) enhance tyrosinase inhibition, while the tetralone’s size might limit access to active sites .
Structural Influence on Activity : The α,β-unsaturated ketone in tetralone derivatives enables Michael addition reactions, critical for redox activity. Schiff bases (e.g., –6) lack this feature but offer nitrogen-based coordination sites for metal ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
